Technical Guide: 2,4-Bis(methylsulfonyl)-1-bromobenzene
Technical Guide: 2,4-Bis(methylsulfonyl)-1-bromobenzene
This guide details the technical specifications, synthesis, and application of 2,4-Bis(methylsulfonyl)-1-bromobenzene (CAS: 1000018-15-4). This compound represents a specialized class of "super-electrophiles" in organic synthesis, where the bromine atom is highly activated for nucleophilic aromatic substitution (
Executive Summary
2,4-Bis(methylsulfonyl)-1-bromobenzene is a high-value intermediate used primarily in medicinal chemistry and materials science. Its core utility lies in its unique electronic structure: the presence of two methylsulfonyl (
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | 1-Bromo-2,4-bis(methylsulfonyl)benzene |
| CAS Number | 1000018-15-4 |
| Molecular Formula | |
| Molecular Weight | 313.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >150 °C (Estimated based on mono-sulfone analogs) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
| Reactivity Class | Activated Aryl Halide (Electrophile) |
Synthesis Protocol
The synthesis of 2,4-bis(methylsulfonyl)-1-bromobenzene is most reliably achieved through a two-step sequence : (1) Nucleophilic substitution of a di-halo precursor to install the sulfide linkages, followed by (2) Exhaustive oxidation of the sulfides to sulfones.
Step 1: Synthesis of 1-Bromo-2,4-bis(methylthio)benzene
Rationale: Fluorine is a superior leaving group to bromine in
-
Reagents: 2,4-Difluorobromobenzene, Sodium Methanethiolate (NaSMe), DMF.
-
Protocol:
-
Charge a reaction vessel with 2,4-difluorobromobenzene (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Cool the solution to 0°C under an inert atmosphere (
). -
Slowly add Sodium Methanethiolate (2.2 equiv) portion-wise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over
. Concentrate to yield the bis-sulfide intermediate.
-
Step 2: Oxidation to 2,4-Bis(methylsulfonyl)-1-bromobenzene
Rationale: The conversion of sulfide to sulfone requires a strong oxidant. The catalytic system of Sodium Tungstate (
-
Reagents: 1-Bromo-2,4-bis(methylthio)benzene (from Step 1), 30%
, (catalyst), Acetic Acid (or Methanol). -
Protocol:
-
Dissolve the bis-sulfide (1.0 equiv) in Glacial Acetic Acid .
-
Add
(0.05 equiv). -
Heat the solution to 50–60°C.
-
Dropwise add 30%
(excess, ~5–6 equiv) over 30 minutes. Caution: Reaction is exothermic. -
Reflux for 2–4 hours to ensure full oxidation (sulfoxide
sulfone). -
Workup: Cool the mixture. Pour into ice water. The product typically precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
-
Mechanism of Action: Nucleophilic Aromatic Substitution ( )[2]
The utility of this compound is defined by its reactivity toward nucleophiles.[1] The two sulfonyl groups withdraw electron density from the benzene ring via induction (-I) and resonance (-M), stabilizing the negative charge developed in the intermediate.
Mechanistic Pathway
-
Attack: The nucleophile (Nu:) attacks the carbon bearing the bromine (C-1).
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized onto the sulfonyl oxygen atoms at the ortho and para positions.
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion (
), yielding the substituted product.
Caption: The
Applications in Research & Development
A. Medicinal Chemistry (Bioisosteres)
The 2,4-bis(methylsulfonyl)phenyl group acts as a robust electron-deficient scaffold.
-
Covalent Inhibitors: The bromine can be displaced by cysteine residues in proteins, making this core useful for designing targeted covalent inhibitors (TCIs).
-
Solubility Enhancement: Unlike lipophilic halogenated benzenes, the sulfonyl groups increase polarity and water solubility, improving the pharmacokinetic profile of drug candidates.
B. Proteomics & Fluorescent Probes
Similar to Sanger’s Reagent (DNFB), this compound can label nucleophilic amino acid residues (Lysine, Cysteine, Histidine) in peptides.
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Advantage: The sulfonyl moiety is often more metabolically stable and less prone to reduction than the nitro groups found in Sanger's reagent.
C. Polymer Science
Used as a monomer or end-capping agent in the synthesis of high-performance poly(arylene ether)s and polysulfones, where the electron-withdrawing nature activates the ring for polymerization.
Safety & Handling
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system. As a potent electrophile, it may act as a skin sensitizer.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere. Keep away from strong bases and oxidizing agents.
-
Disposal: Dispose of as hazardous chemical waste containing organosulfur and halogenated compounds.
References
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
- Source: Master Organic Chemistry
-
URL:[Link]
- Title: Preparation of 2,3-dimethyl-4-methylsulfonyl bromobenzene (Methodology Analog)
- Precursor Synthesis (Thiolation)
-
Compound Data
-
Title: 1-Bromo-2,4-bis(methylsulfonyl)benzene Product Page[2]
- Source: BLD Pharm
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